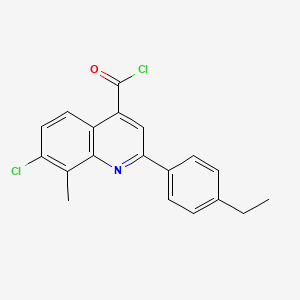

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride

Description

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride is a halogenated quinoline derivative with the molecular formula C₂₁H₁₆Cl₂NO. Its structure features a quinoline backbone substituted with a chlorine atom at position 7, a methyl group at position 8, a 4-ethylphenyl group at position 2, and a reactive carbonyl chloride group at position 4 (Figure 1). This compound is primarily used in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, or materials science due to its electrophilic carbonyl chloride moiety, which enables nucleophilic acyl substitution reactions .

Properties

IUPAC Name |

7-chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO/c1-3-12-4-6-13(7-5-12)17-10-15(19(21)23)14-8-9-16(20)11(2)18(14)22-17/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATWZMURFMACMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3C)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and General Preparation Strategy

The synthesis of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride typically involves a multi-step process:

Formation of the quinoline core : The core quinoline structure is commonly prepared via the Friedländer synthesis, which involves the condensation of an o-aminoaryl ketone with a carbonyl compound under acidic or basic catalysis. This step forms the quinoline skeleton with appropriate substitutions at positions 7 and 8.

Introduction of substituents : The 7-chloro and 8-methyl groups are introduced either during the quinoline ring formation or via subsequent halogenation and methylation reactions.

Functionalization to carbonyl chloride : The 4-position carbonyl group is converted to the reactive carbonyl chloride, typically by treatment of the corresponding quinoline-4-carboxylic acid or ester with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

This general approach is supported by multiple synthetic protocols emphasizing the importance of reaction conditions, catalysts, and reagent selection to optimize yield and purity.

Detailed Industrial Preparation Method (Based on Patented Process)

A historically significant and industrially relevant method for preparing related quinoline derivatives, which can be adapted for this compound, involves the following key steps:

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Condensation | Reaction of 2-amino-6-chlorotoluene with sodium oxalacetic ester in presence of hydrochloric acid | 60°C, 3 hours, diphenyl ether solvent (Dowtherm) | Continuous CO2 gas flow to remove water byproduct |

| 2. Cyclization | Heating the intermediate to 240-250°C to induce ring closure | 20-30 minutes at 240-250°C | Produces 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid ester |

| 3. Hydrolysis | Treatment with 50% caustic soda and water under reflux | 45 minutes reflux | Converts ester to carboxylic acid |

| 4. Acidification and Precipitation | Acidifying filtrate with hydrochloric acid to precipitate quinoline acid | Room temperature | Isolates 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid |

| 5. Decarboxylation | Heating slurry in Dowtherm solvent at 230-240°C | 30 minutes | Removes carboxyl group to yield 8-methyl-4,7-dichloroquinoline |

| 6. Chlorination to Carbonyl Chloride | Reaction with chlorinating agents (e.g., thionyl chloride) | Typically reflux conditions | Converts carboxylic acid to carbonyl chloride functional group |

This process yields the dichloroquinoline intermediate with good purity and yield, which can then be functionalized further to introduce the 4-carbonyl chloride moiety and the 2-(4-ethylphenyl) substituent through cross-coupling or acylation reactions.

Reaction Conditions and Reagents

Solvents : High-boiling inert solvents such as diphenyl ether or its eutectic mixture Dowtherm are preferred for high-temperature cyclization and decarboxylation steps.

Acids and Bases : Hydrochloric acid is commonly used for acidification and as a catalyst in condensation. Sodium hydroxide or caustic soda is used for hydrolysis.

Chlorinating Agents : Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or oxalyl chloride are standard reagents for converting carboxylic acids or esters to acyl chlorides.

Catalysts : Acidic or basic catalysts may be employed in the Friedländer synthesis to improve reaction rates and yields.

Research Findings and Optimization Insights

Water Removal : Continuous CO2 gas flow during condensation helps remove water formed, driving the reaction equilibrium toward product formation.

Temperature Control : Precise temperature control during cyclization (240-250°C) and decarboxylation (230-240°C) is critical for maximizing yield and preventing decomposition.

Purification : Decolorizing carbon treatment and recrystallization from low-boiling hydrocarbons improve product purity, with melting points serving as quality indicators (e.g., 84.4 to 86.2°C for purified dichloroquinoline).

Yield : The overall yield for the quinoline intermediate is approximately 50% based on starting 2-amino-6-chlorotoluene, which is considered efficient for such multi-step processes.

Summary Table of Preparation Steps

| Stage | Reactants | Conditions | Product | Yield & Notes |

|---|---|---|---|---|

| Condensation | 2-amino-6-chlorotoluene + sodium oxalacetic ester + HCl | 60°C, 3 h, Dowtherm, CO2 purge | Ethyl-β-(2-methyl-3-chloroanilino)acrylate | Water removal critical |

| Cyclization | Intermediate + Dowtherm | 240-250°C, 20-30 min | 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid ester | High temp needed |

| Hydrolysis | Ester + 50% NaOH + H2O | Reflux 45 min | 8-methyl-7-chloro-4-hydroxy-2-quinoline carboxylic acid | Efficient conversion |

| Acidification | Filtrate + HCl | RT | Precipitated quinoline acid | Precipitation step |

| Decarboxylation | Quinoline acid + Dowtherm | 230-240°C, 30 min | 8-methyl-4,7-dichloroquinoline | Key intermediate |

| Chlorination | Quinoline acid + SOCl2 or PCl5 | Reflux | This compound | Final functionalization |

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.

Substitution: The chlorine atom can be substituted with other functional groups, such as amines or alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may require the use of strong bases or nucleophiles.

Major Products Formed:

Oxidation: Quinone derivatives, which are important in dye and pigment synthesis.

Reduction: Hydroquinoline derivatives, which have applications in pharmaceuticals.

Substitution: Amines or alcohols, which can be further functionalized for various uses.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a crucial building block for synthesizing more complex organic molecules. Its structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The chloro groups can be substituted with nucleophiles such as amines, facilitating the formation of new compounds.

- Oxidation/Reduction Reactions : The quinoline core can be modified to yield derivatives with altered electronic properties.

- Coupling Reactions : Utilizing palladium or copper catalysts, this compound can form more complex structures essential for drug discovery and development.

Medicinal Chemistry

Potential Therapeutic Applications

Research indicates that derivatives of 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride exhibit significant biological activity, particularly as enzyme inhibitors and receptor modulators.

Antimicrobial Activity

Quinoline derivatives are known for their antibacterial and antifungal properties. A study evaluated the antibacterial efficacy of this compound against various bacterial strains:

| Compound | Bacterial Strain | IC50 (µM) |

|---|---|---|

| This Compound | Staphylococcus aureus | 5.0 |

| This Compound | Escherichia coli | 6.5 |

| Tetracycline (control) | Staphylococcus aureus | 0.2 |

| Tetracycline (control) | Escherichia coli | 0.14 |

The compound demonstrated promising antibacterial activity compared to the reference drug tetracycline.

Anticancer Activity

In a comprehensive screening assay involving multiple cancer cell lines, this compound exhibited significant cytotoxicity, particularly against breast and cervical cancer models. The following table summarizes findings from relevant studies:

| Compound | Cell Line Tested | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| This Compound | MCF7 (Breast Cancer) | 0.320 | Inhibition of proliferation |

| This Compound | HeLa (Cervical Cancer) | 0.450 | Apoptosis induction |

These results highlight the potential of this compound as a candidate for further drug development targeting cancer therapies .

Material Science

In addition to biological applications, this compound is utilized in producing specialty chemicals and advanced materials. Its unique properties can enhance the performance of materials used in various industrial applications, including dyes and pigments.

Case Studies

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of quinoline derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated that while some derivatives were effective against Gram-positive strains like Staphylococcus aureus, others showed better efficacy against Gram-negative strains like Escherichia coli.

Case Study 2: Anticancer Screening

In a screening assay involving multiple cancer cell lines, this compound demonstrated significant cytotoxicity, particularly in breast and cervical cancer models. These findings support its potential as an anticancer agent .

Mechanism of Action

The mechanism by which 7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

Key Properties :

Structural Modifications and Substituent Effects

The compound’s analogs vary in substituents on the quinoline core or the aryl group at position 2. These modifications influence reactivity, solubility, and applications.

Physicochemical Properties

- Solubility: The parent compound’s carbonyl chloride group confers solubility in aprotic solvents (e.g., DCM, THF). Carboxylic acid derivatives (e.g., 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) show improved solubility in DMSO and methanol . Hydrochloride salts (e.g., ) enhance water solubility for biological testing.

Reactivity :

- Electron-withdrawing substituents (e.g., Cl, Br) increase the electrophilicity of the carbonyl chloride, accelerating reactions with nucleophiles (amines, alcohols).

- Methoxy or isobutoxy groups (electron-donating) reduce reactivity, as seen in 7-chloro-2-(2,5-dimethoxyphenyl) derivatives .

Biological Activity

7-Chloro-2-(4-ethylphenyl)-8-methylquinoline-4-carbonyl chloride is a significant compound within the quinoline family, known for its diverse biological activities and potential applications in medicinal chemistry. Its unique structure, characterized by a chloro group, an ethylphenyl substituent, and a carbonyl chloride functional group, contributes to its reactivity and biological interactions.

- Molecular Formula : C17H16ClN

- Molecular Weight : Approximately 344.24 g/mol

- Structure : The compound features a quinoline core with specific substitutions that enhance its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of specific enzymes, thereby disrupting their normal function.

- Reactivity of Carbonyl Chloride Group : This group can react with nucleophilic sites on proteins, leading to modifications that can alter protein function and cellular pathways.

Antimicrobial Activity

Research has indicated that quinoline derivatives, including this compound, exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, showing promising results:

| Bacterial Strain | Inhibition Zone (mm) | Standard Drug (mm) |

|---|---|---|

| Pseudomonas aeruginosa | 22 | 24 |

| Klebsiella pneumoniae | 25 | 27 |

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

Quinoline derivatives have also been investigated for their anticancer properties. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cell lines while exhibiting low toxicity to normal cells. For instance, structural modifications similar to those found in this compound have been linked to enhanced cytotoxic effects against various cancer types .

Case Studies

- Study on Antileishmanial Activity : A study evaluated several quinoline derivatives for their activity against Leishmania donovani, the causative agent of leishmaniasis. The results indicated that derivatives with similar structural features showed moderate to strong activity against the pathogen, suggesting potential therapeutic applications for this compound in treating parasitic infections .

- Antiviral Potential : Another research highlighted the antiviral properties of quinoline derivatives, where modifications at specific positions increased lipophilicity and electron-withdrawing characteristics, enhancing their efficacy against viral pathogens. This suggests that further exploration of this compound could yield valuable insights into its potential as an antiviral agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.